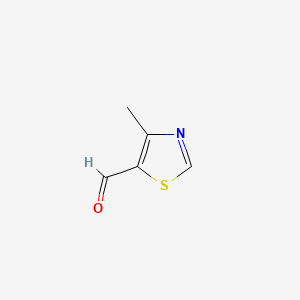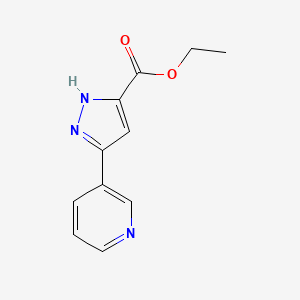
4-Methylthiazole-5-carboxaldehyde
Overview
Description
4-Methylthiazole-5-carboxaldehyde is a pharmaceutical intermediate . It has a molecular weight of 127.16 and a molecular formula of C5H5NOS .
Molecular Structure Analysis
The molecular structure of 4-Methylthiazole-5-carboxaldehyde is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
4-Methylthiazole-5-carboxaldehyde is a solid at 20°C. It has a melting point of 74-78°C and a boiling point of 118°C/21mmHg . It is slightly soluble in water .Scientific Research Applications
Pharmaceutical Intermediates
4-Methylthiazole-5-carboxaldehyde is primarily used as an intermediate in the synthesis of pharmaceuticals . Its role in drug development is crucial due to its involvement in the formation of thiazole rings, which are present in many biologically active compounds.
Material Science
In material science, this compound serves as a building block for creating more complex molecules. Its reactivity allows for the synthesis of various materials with potential applications in electronics and nanotechnology .
Analytical Chemistry
This compound is utilized in analytical chemistry as a standard or reference material. Its well-defined properties aid in the calibration of instruments and the validation of analytical methods .
Biochemistry Research
In biochemistry, 4-Methylthiazole-5-carboxaldehyde is used to study enzyme reactions and metabolic pathways. It helps in understanding the biochemical role of thiazole-containing compounds in living organisms .
Agriculture
While direct references to its use in agriculture are not readily available, compounds like 4-Methylthiazole-5-carboxaldehyde can be used to synthesize agrochemicals or study plant biochemistry .
Environmental Science
In environmental science, this compound may be used to study pollution degradation pathways or as a tracer to understand environmental processes .
Food Industry
The role of 4-Methylthiazole-5-carboxaldehyde in the food industry isn’t explicitly documented, but similar compounds are often used as flavoring agents or preservatives after rigorous safety evaluations .
Antimicrobial Research
Thiazole derivatives, including 4-Methylthiazole-5-carboxaldehyde, are explored for their antimicrobial properties. They are potential candidates for developing new antibiotics and antifungal agents .
Safety and Hazards
properties
IUPAC Name |
4-methyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVIEMFQPALZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342386 | |
| Record name | 4-Methyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiazole-5-carboxaldehyde | |
CAS RN |
82294-70-0 | |
| Record name | 4-Methyl-5-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82294-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 4-Methylthiazole-5-carbaldehyde in chemical synthesis?
A1: 4-Methylthiazole-5-carbaldehyde serves as a versatile building block in synthesizing various heterocyclic compounds. Its aldehyde group readily undergoes condensation reactions, making it valuable for creating complex molecules. For instance, it is used in the synthesis of:
- Thiazolidinone derivatives: These compounds are known for their diverse biological activities, including antimicrobial [], anticonvulsant, and anti-inflammatory properties. []
- Imidazole derivatives: The research highlights the use of 4-Methylthiazole-5-carbaldehyde in a one-pot synthesis of novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives. [] These compounds could hold potential for various applications.
- Fluorescent probes: Researchers have utilized 4-Methylthiazole-5-carbaldehyde to develop a fluorescein-based chemosensor for selectively detecting mercury(II) ions (Hg2+) in water. []
Q2: How is 4-Methylthiazole-5-carbaldehyde typically characterized in the laboratory?
A2: Researchers employ various spectroscopic techniques to confirm the structure and purity of 4-Methylthiazole-5-carbaldehyde:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): NMR provides detailed information about the hydrogen and carbon atoms in the molecule, confirming its structure. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the characteristic peaks for the aldehyde group. [, ]
- Mass Spectrometry (MS): MS determines the molecular weight of the compound, further validating its identity. [, ]
- X-ray crystallography: This technique can be used to determine the three-dimensional structure of the molecule in its solid state. []
Q3: What are the potential advantages of using ultrasound in the synthesis of compounds derived from 4-Methylthiazole-5-carbaldehyde?
A3: One study [] utilized an ultrasound-assisted method for synthesizing imidazole derivatives from 4-Methylthiazole-5-carbaldehyde. Ultrasound can offer several advantages in chemical synthesis, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)


![2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)

![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)


![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)